3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone: is a synthetic organic compound characterized by its complex structure, which includes an allyl group, a dichlorobenzyl sulfanyl moiety, and a trifluoromethyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride, allyl bromide, and 6-(trifluoromethyl)-4(3H)-pyrimidinone.
Step-by-Step Synthesis:
Industrial Production Methods:
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone ring or the dichlorobenzyl sulfanyl moiety, potentially leading to the formation of dihydropyrimidinone or reduced sulfur compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl position, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Dihydropyrimidinone derivatives or reduced sulfur compounds.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biological systems, especially those involving sulfur and nitrogen interactions.
Industry:
Polymer Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl sulfanyl moiety can interact with thiol groups in proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The pyrimidinone core can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
3-allyl-2-[(3,4-dichlorophenyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone: Similar structure but with a phenyl group instead of a benzyl group.
3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4(3H)-pyrimidinone: Lacks the trifluoromethyl group.
Uniqueness:
The presence of the trifluoromethyl group in 3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone enhances its lipophilicity and metabolic stability, making it more suitable for applications requiring prolonged activity. The dichlorobenzyl sulfanyl moiety provides unique reactivity and binding properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2OS/c1-2-5-22-13(23)7-12(15(18,19)20)21-14(22)24-8-9-3-4-10(16)11(17)6-9/h2-4,6-7H,1,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNRCAXOWUFXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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